Product packaging for L-TRYPTOPHAN (1-13C)(Cat. No.:)

L-TRYPTOPHAN (1-13C)

Cat. No.: B1579981
M. Wt: 205.22
Attention: For research use only. Not for human or veterinary use.
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Description

L-TRYPTOPHAN (1-13C) is a useful research compound. Molecular weight is 205.22. The purity is usually 98%.
BenchChem offers high-quality L-TRYPTOPHAN (1-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-TRYPTOPHAN (1-13C) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

205.22

Purity

98%

Origin of Product

United States

The Significance of Stable Isotope Tracers in Contemporary Biology

Stable isotope tracers have become indispensable in physiological and biological research. nih.gov Unlike radioactive isotopes, stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are non-radioactive, making them safe for use in human studies. nih.govmaastrichtuniversity.nl The fundamental principle behind their use is that the chemical properties of a molecule are virtually unchanged by the substitution of an atom with its heavier, stable isotope. nih.gov This allows these labeled compounds to participate in metabolic reactions just as their natural counterparts would.

The key advantage of using stable isotope tracers lies in their ability to be distinguished from their unlabeled (endogenous) forms by mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.commaastrichtuniversity.nlsilantes.com This distinction enables researchers to track the metabolic fate of a specific molecule, providing detailed insights into:

Metabolic Pathways: Following the labeled atoms through a series of biochemical reactions helps to elucidate and confirm metabolic pathways. nih.govjove.com

Metabolic Flux: Researchers can quantify the rate of turnover and flux through various metabolic pathways, offering a dynamic view of metabolism. nih.govnih.gov

Substrate Utilization: It is possible to determine how different substrates, such as amino acids, carbohydrates, and fats, are taken up, utilized, and oxidized by tissues and at the whole-body level. nih.govmaastrichtuniversity.nl

Structural Biology: Stable isotope labeling can enhance the resolution of techniques like NMR, aiding in the determination of the three-dimensional structures of biomolecules. silantes.com

The use of stable isotope-labeled compounds has revolutionized our understanding of metabolism in health and disease, providing a powerful method to investigate the impact of genetic alterations, nutritional interventions, and disease states on cellular processes. maastrichtuniversity.nlnih.gov

Rationale for Carbon 13 Labeling at the C 1 Position of L Tryptophan

Organic Synthesis Routes for Site-Specific ¹³C-Labeling

The chemical synthesis of L-tryptophan with a ¹³C label at the C1 position (carboxyl group) requires multi-step procedures that allow for the precise introduction of the isotope from a labeled precursor. While detailed proprietary synthesis routes are often not fully disclosed, the general principles involve the construction of the amino acid from smaller, isotopically enriched building blocks.

A common strategy involves the use of a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), as the source of the ¹³C for the carboxyl group. The synthesis can be designed to build the amino acid backbone with the labeled carbon and then attach the indole (B1671886) side chain. For instance, a classic approach like the Strecker synthesis could be adapted, where an aldehyde reacts with ammonia (B1221849) and a labeled cyanide source to form an α-aminonitrile, which is then hydrolyzed to the amino acid. However, achieving the specific L-stereoisomer requires chiral resolution or asymmetric synthesis techniques.

Another approach could involve the modification of a pre-existing chiral scaffold. For example, a protected and activated derivative of a chiral amino acid can be reacted with a ¹³C-labeled reagent to introduce the labeled carboxyl group. The complexity of these syntheses often results in a multi-step process with careful purification required at each stage to ensure the final product has high chemical and isotopic purity. rsc.org

The synthesis of various isotopomers of tryptophan, including those with ¹³C labels in the indole ring, has been described, highlighting the modularity of organic synthesis in creating specifically labeled compounds for research. researchgate.net For example, a nine-step synthesis has been reported to produce fluorinated tryptophan with selective ¹³C and deuterium (B1214612) labeling. rsc.org

Enzymatic and Microbial Biosynthesis Strategies for ¹³C-Enrichment

Enzymatic and microbial methods offer a highly specific and efficient alternative to purely chemical synthesis for producing L-Tryptophan (1-¹³C). These biocatalytic approaches leverage the inherent stereospecificity of enzymes to produce the desired L-isomer directly.

Indole + L-Serine (1-¹³C) → L-Tryptophan (1-¹³C) + H₂O

Another enzyme, tryptophanase (EC 4.1.99.1), can also be used. While it typically degrades tryptophan, the reaction is reversible under specific conditions, allowing for the synthesis of L-tryptophan from indole, pyruvate (B1213749), and ammonia. akjournals.com By using pyruvate labeled at the C1 position (Pyruvate-1-¹³C), one could theoretically produce L-Tryptophan (1-¹³C).

Microbial fermentation is a powerful tool for producing isotopically labeled amino acids. nih.gov Genetically modified strains of bacteria, such as Escherichia coli or Corynebacterium glutamicum, can be engineered to overproduce L-tryptophan. wikipedia.org By feeding these microbial cultures a growth medium containing a ¹³C-labeled carbon source, such as ¹³C-glucose, the bacteria will incorporate the isotope into their metabolic pathways, ultimately leading to the production of ¹³C-labeled L-tryptophan. nih.gov To achieve specific labeling at the C1 position, a precursor that is more directly channeled into the carboxyl group of tryptophan, such as a labeled serine, could be supplied to the culture. rsc.org

Researchers have developed one-pot, multi-enzyme cascade reactions to synthesize tryptophan isotopologs. For instance, a two-enzyme cascade has been used to synthesize complex isotopologs starting from isotopically enriched precursors like (2-¹³C)Glycine. rsc.org Furthermore, genetically manipulated E. coli containing high levels of tryptophan synthase have been used for the quantitative one-step biosynthetic conversion of labeled indoles and L-serine into correspondingly labeled L-tryptophans. researchgate.net

Table 1: Comparison of Production Methods for L-Tryptophan (1-¹³C)

Methodology Key Features Starting Materials (for ¹³C label) Advantages Disadvantages
Organic Synthesis Multi-step chemical reactions K¹³CN, ¹³C-labeled building blocks High control over label position Can be complex, may require chiral resolution, potential for byproducts
Enzymatic Synthesis (Tryptophan Synthase) Biocatalytic condensation L-Serine (1-¹³C) High stereospecificity (produces L-isomer), mild reaction conditions Requires purified enzyme, cost of labeled precursor
Microbial Fermentation In-vivo biosynthesis using engineered microbes ¹³C-Glucose, ¹³C-Serine Potentially lower cost for large-scale production, uses renewable resources Labeling may not be exclusively at C1, requires extensive downstream purification

Isotope Exchange Techniques in L-Tryptophan (1-¹³C) Preparation

Isotope exchange techniques are generally less common for labeling the carboxyl carbon of an amino acid like tryptophan because the carbon-carbon single bond of the carboxyl group is not readily broken and reformed under mild conditions. Hydrogen-deuterium exchange reactions at the α-carbon and on the indole ring are more feasible.

However, in the context of certain enzymatic reactions, an exchange mechanism could be envisioned. For example, if an enzyme reversibly binds to the amino acid and facilitates the cleavage and reformation of the bond to the carboxyl group, an exchange could occur if the reaction is run in the presence of a labeled carboxylate source, such as ¹³CO₂ or a labeled bicarbonate. While theoretically possible for some enzyme systems, this is not a standard or efficient method for preparing L-Tryptophan (1-¹³C).

The primary and most reliable methods for producing L-Tryptophan (1-¹³C) remain the targeted organic synthesis and the enzymatic/microbial biosynthesis using a specifically labeled precursor like L-Serine (1-¹³C). These methods provide the necessary control to ensure the ¹³C isotope is incorporated at the desired C1 position with high fidelity.

Applications in Metabolic Flux Analysis and Pathway Elucidation Using L Tryptophan 1 13c

Elucidation of L-Tryptophan Biosynthetic Pathways

The biosynthesis of L-Tryptophan is an energetically demanding process involving a complex series of enzymatic reactions. nih.gov The use of L-Tryptophan (1-13C) and other isotopically labeled precursors has been instrumental in dissecting this pathway, from the entry of central metabolites to the formation of the final amino acid product.

The biosynthesis of L-Tryptophan begins with precursors from central metabolic pathways, namely phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway (PPP). mdpi.comnih.gov Metabolic engineering studies frequently employ 13C-labeling experiments to quantify the carbon flow from these central pathways into the L-Tryptophan biosynthetic route. mdpi.comnih.gov For instance, in Escherichia coli, a significant portion of glucose is channeled through glycolysis to produce PEP, while the remainder enters the PPP to generate E4P. nih.gov By analyzing the incorporation of 13C from labeled glucose into L-Tryptophan and its intermediates, researchers can assess the efficiency of precursor supply and identify potential bottlenecks.

Table 1: Key Precursors and their Originating Pathways for L-Tryptophan Biosynthesis

PrecursorOriginating PathwayRole in L-Tryptophan Biosynthesis
Phosphoenolpyruvate (PEP)GlycolysisOne of the two primary carbon skeletons for the aromatic ring.
Erythrose-4-phosphate (E4P)Pentose Phosphate PathwayThe second primary carbon skeleton for the aromatic ring.
ChorismateShikimate PathwayThe common precursor for all three aromatic amino acids.
AnthranilateL-Tryptophan Branch PathwayThe first committed intermediate in the L-Tryptophan specific pathway.
L-SerineGlycolysis (via 3-phosphoglycerate)Provides the side chain for the final L-Tryptophan molecule.
Phosphoribosyl pyrophosphate (PRPP)Pentose Phosphate PathwayDonates a ribose-phosphate moiety during the formation of anthranilate.

This table summarizes the essential precursors for L-Tryptophan biosynthesis and the central metabolic pathways from which they are derived.

From PEP and E4P, the carbon flux enters the common aromatic amino acid pathway, also known as the shikimate pathway, which culminates in the synthesis of chorismate. frontiersin.orgoup.com This pathway is a critical juncture, as chorismate serves as the branch point for the biosynthesis of L-Tryptophan, L-Phenylalanine, and L-Tyrosine. nih.govmdpi.com The regulation of this pathway is tightly controlled to manage the significant cellular resources required for aromatic amino acid synthesis. researchgate.netresearchgate.net

One of the primary regulatory enzymes is 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which catalyzes the first committed step of the common pathway. mdpi.com In E. coli, this enzyme exists as three isoenzymes, each subject to feedback inhibition by one of the three final aromatic amino acid products. mdpi.com Isotopic labeling studies can help to quantify the flux through this pathway and assess the impact of feedback inhibition.

The conversion of chorismate to anthranilate, catalyzed by anthranilate synthase, is the first step specific to the L-Tryptophan branch. tandfonline.com This enzyme is also subject to feedback inhibition by L-Tryptophan. tandfonline.com

The final series of reactions, from chorismate to L-Tryptophan, constitutes the L-Tryptophan branch pathway. This pathway involves several enzymatic steps, including the conversion of chorismate to anthranilate, followed by a series of reactions to form indole (B1671886), which is then condensed with L-serine to produce L-Tryptophan. nih.govwikipedia.org

Metabolic control analysis, often in conjunction with isotopic labeling, has been employed to identify rate-limiting steps within this specific branch. nih.gov For example, studies have identified enzymes like anthranilate synthase and tryptophan synthase as potential bottlenecks in L-Tryptophan production. tandfonline.comnih.gov By overexpressing the genes encoding these enzymes, researchers have been able to increase the metabolic flux towards L-Tryptophan. researchgate.net The use of labeled L-Tryptophan precursors allows for a direct measurement of the impact of these genetic modifications on the final product yield.

Aromatic Amino Acid Common Pathway Intermediates and Regulation

Tracing of L-Tryptophan Catabolic Pathways

L-Tryptophan (1-13C) is an invaluable tool for investigating the catabolism of L-Tryptophan, a process that gives rise to a diverse array of bioactive molecules. creative-proteomics.com By administering this labeled amino acid, researchers can trace the fate of the 13C atom as it is incorporated into various downstream metabolites, providing a dynamic view of pathway flux. creative-proteomics.com

The majority of L-Tryptophan catabolism, over 95%, proceeds through the kynurenine (B1673888) pathway. wikipedia.orgresearchgate.net This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). researchgate.net The use of L-Tryptophan (1-13C) allows for the assessment of flux through this pathway via the measurement of labeled kynurenine and its downstream metabolites. researchgate.net

A key application is the L-[1-13C]tryptophan breath test, a non-invasive method to assess whole-body kynurenine pathway activity. nih.gov In this test, the 13C label from L-Tryptophan (1-13C) is released as 13CO2 during the conversion of 3-hydroxy-L-kynurenine to 3-hydroxyanthranilic acid. researchgate.netnih.gov The rate of 13CO2 exhalation provides a direct measure of the flux through this specific branch of the kynurenine pathway. nih.gov This technique has been used to investigate alterations in tryptophan catabolism in various physiological and pathological states. nih.gov

Table 2: Major Enzymes and Metabolites in the Kynurenine Pathway

EnzymeMetaboliteRole/Significance
Indoleamine 2,3-dioxygenase (IDO)L-KynurenineRate-limiting enzyme, induced by inflammation.
Tryptophan 2,3-dioxygenase (TDO)L-KynurenineRate-limiting enzyme, primarily active in the liver.
Kynurenine 3-monooxygenase3-Hydroxy-L-kynurenineA key intermediate in the pathway leading to quinolinic acid.
KynureninaseAnthranilic acidAn intermediate that can be further metabolized.
Kynurenine aminotransferaseKynurenic acidA neuroprotective metabolite.
3-Hydroxyanthranilate 3,4-dioxygenaseQuinolinic acidA neurotoxic metabolite, precursor to NAD+.

This table highlights key enzymes and metabolites involved in the kynurenine pathway, a major route for L-Tryptophan catabolism.

While a smaller fraction of L-Tryptophan is metabolized via the serotonin (B10506) pathway, this route is critically important for the synthesis of the neurotransmitter serotonin and the hormone melatonin. wikipedia.orgmedchemexpress.com The initial and rate-limiting step in this pathway is the conversion of L-Tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), catalyzed by tryptophan hydroxylase. wikipedia.org

The use of 13C-labeled L-Tryptophan allows for the tracing of carbon into serotonin and its metabolites. nih.gov This can provide insights into the activity of this pathway in different tissues and under various conditions. For instance, studies have used labeled tryptophan to investigate the synthesis of serotonin in the context of neurological and psychiatric disorders. nih.gov While the flux through the serotonin pathway is quantitatively smaller than the kynurenine pathway, its physiological significance makes its study with isotopic tracers highly valuable. nih.gov

Indole Pathway Metabolic Tracing in Microbiota and Host Interactions

The gut microbiota plays a crucial role in metabolizing dietary tryptophan, primarily through the indole pathway. spandidos-publications.com This process, largely dependent on microbial enzymes, converts tryptophan into a range of bioactive molecules that are pivotal in host-microbiota interactions. spandidos-publications.comtandfonline.com The use of L-Tryptophan (1-13C) allows researchers to trace the conversion of tryptophan into these various indole derivatives.

The indole pathway is a significant metabolic route where tryptophan is catabolized by tryptophanase, an enzyme secreted by gut bacteria, to produce indole, pyruvate (B1213749), and ammonia (B1221849). spandidos-publications.comfrontiersin.org Indole and its derivatives, such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-aldehyde (IAld), act as signaling molecules. tandfonline.comdovepress.com These metabolites can influence host physiology by activating the aryl hydrocarbon receptor (AhR), which in turn regulates gut barrier function and immune responses. spandidos-publications.comdovepress.com

Dysregulation in this pathway is associated with various conditions. For instance, changes in the gut microbiota composition can lead to decreased levels of indole, which has been linked to the progression of certain diseases. spandidos-publications.com Tracing studies with L-Tryptophan (1-13C) help to elucidate the complex interplay between the host and gut microbes in both healthy and diseased states. frontiersin.orgwjgnet.commdpi.com For example, such tracing can reveal how microbial metabolism of tryptophan influences the host's immune system and the integrity of the intestinal barrier. helsinki.fimdpi.com

Key microbial species involved in the indole pathway include Escherichia coli, Clostridium sporogenes, and various species of Bacteroides and Peptostreptococcus. frontiersin.orgfrontiersin.org These bacteria possess the necessary enzymes, like tryptophanase, to convert tryptophan into indole and other related metabolites. frontiersin.organnualreviews.org

MicroorganismKey Enzyme/PathwayPrimary Tryptophan-Derived MetaboliteReference
Escherichia coliTryptophanase (TnaA)Indole frontiersin.org
Clostridium sporogenesAromatic amino acid aminotransferaseIndole-3-propionic acid (IPA) annualreviews.org
Bacteroides thetaiotaomicronTryptophanaseIndole annualreviews.org
Lactobacillus reuteriIndole-3-acetic acid pathwayIndole-3-acetic acid (IAA) helsinki.fi

Quantifying Metabolic Flux Distributions in Diverse Cellular Systems

L-Tryptophan (1-13C) is instrumental in quantifying metabolic flux distributions, providing a dynamic view of cellular metabolism. tandfonline.comfrontiersin.orgdovepress.comannualreviews.orgnih.gov This is achieved through techniques like 13C-Metabolic Flux Analysis (13C-MFA), which tracks the incorporation of the 13C label from tryptophan into various downstream metabolites. embopress.orgresearchgate.net

Steady-State 13C-Metabolic Flux Analysis (13C-MFA)

Steady-state 13C-MFA is a powerful method for quantifying intracellular fluxes in a system that is in a metabolic steady state. embopress.org In this approach, cells are cultured with a 13C-labeled substrate, such as L-Tryptophan (1-13C), until isotopic equilibrium is reached. sci-hub.se The distribution of 13C in proteinogenic amino acids and other metabolites is then measured, typically by mass spectrometry or NMR. sci-hub.se This labeling information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular flux distribution. sci-hub.seresearchgate.net This technique provides a detailed snapshot of the cell's metabolic state under specific conditions. embopress.org

Dynamic 13C-Metabolic Flux Analysis

In contrast to the steady-state approach, dynamic 13C-Metabolic Flux Analysis (dMFA) captures the time-dependent changes in metabolic fluxes. cam.ac.uk This method is particularly useful for studying metabolic responses to environmental perturbations or during different phases of cell growth. cam.ac.uk By analyzing the isotopic transients of metabolites after the introduction of a 13C-labeled tracer, dMFA provides a more granular view of metabolic regulation and network dynamics. cam.ac.uknih.gov

Application in Microbial Systems (Escherichia coli, Saccharomyces cerevisiae, Corynebacterium glutamicum)

L-Tryptophan (1-13C) has been extensively used to study and engineer metabolic pathways in various microorganisms for the production of tryptophan and other valuable compounds.

Escherichia coli : 13C-MFA has been employed to optimize L-tryptophan production in E. coli. nih.govmdpi.com By tracing the flow of carbon from glucose and other substrates, researchers can identify bottlenecks in the tryptophan biosynthesis pathway and engineer strains with improved yields. mdpi.comtandfonline.comd-nb.info For instance, studies have focused on increasing the availability of precursors like phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). nih.govmdpi.com

Saccharomyces cerevisiae : In the yeast S. cerevisiae, 13C-MFA has been used to understand the regulation of aromatic amino acid biosynthesis. nih.govresearchgate.net These studies have revealed how carbon flux is distributed between glycolysis, the pentose phosphate pathway, and the tryptophan biosynthesis pathway, guiding strategies for metabolic engineering. nih.govplos.orgnih.gov

Corynebacterium glutamicum : This bacterium is a major industrial producer of amino acids, including L-tryptophan. nih.govbiorxiv.org 13C-MFA has been instrumental in elucidating the metabolic network of C. glutamicum and improving the production of L-lysine and other amino acids. researchgate.netasm.org The insights gained from these flux analyses have led to the development of more efficient production strains. biorxiv.org

MicroorganismKey Application of 13C-MFAExample Research FindingReference
Escherichia coliOptimization of L-tryptophan productionIdentified rate-limiting steps in the aromatic amino acid pathway, guiding genetic modifications to increase precursor supply. nih.govmdpi.com
Saccharomyces cerevisiaeUnderstanding regulation of amino acid biosynthesisQuantified flux distribution between central carbon metabolism and amino acid synthesis, enabling targeted engineering for improved production. nih.govresearchgate.net
Corynebacterium glutamicumEnhancement of amino acid productionElucidated the central carbon metabolism and its connection to lysine (B10760008) and tryptophan biosynthesis, leading to strain improvement. researchgate.netasm.org

Application in Plant Cell Cultures (e.g., Rice Cells)

Dynamic labeling techniques using 13C-labeled compounds have been applied to study metabolic fluxes in plant cell cultures. For instance, in cultured rice cells, the biosynthetic flux of tryptophan has been determined using this approach. nih.gov Such studies provide valuable information on how metabolic pathways are regulated in plants and how they respond to genetic modifications. nih.gov

Application in Mammalian Cell Cultures and Ex Vivo Models

13C-MFA is also a valuable tool for studying the metabolism of mammalian cells, including those in culture and in ex vivo tissue models. pnas.orgnih.gov These analyses have been used to investigate the metabolic reprogramming that occurs in cancer cells and to understand the metabolic demands of different cell types. researchgate.netmdpi.com For example, tracing studies with labeled amino acids can reveal how cells utilize different nutrients and how metabolic pathways are altered in disease states. mdpi.com

Investigation of Protein Metabolism and Synthesis Dynamics with L Tryptophan 1 13c

Measurement of Whole-Body Amino Acid Turnover and Protein Turnover Rates

The use of L-Tryptophan (1-13C) is central to non-invasive methods for assessing whole-body amino acid and protein turnover. A primary technique is the L-[1-¹³C]tryptophan breath test (¹³C-TBT). nih.gov This method relies on the principle that after being utilized for protein synthesis, the majority of dietary tryptophan (over 90%) is catabolized through the kynurenine (B1673888) pathway. nih.govresearchgate.net

During this catabolic process, the ¹³C-labeled carboxyl group of L-Tryptophan (1-13C) is cleaved and released as labeled carbon dioxide (¹³CO₂). nih.govresearchgate.net This ¹³CO₂ enters the body's bicarbonate pool and is subsequently exhaled. By measuring the ratio of ¹³CO₂ to ¹²CO₂ in breath samples over time using techniques like isotope ratio mass spectrometry (IRMS) or infrared (IR) spectroscopy, researchers can quantify the rate of whole-body tryptophan oxidation. nih.goveurisotop.com This oxidation rate serves as a direct index of whole-body tryptophan turnover and catabolism. nih.gov

Continuous isotope infusion models using ¹³C-labeled amino acids, including L-Tryptophan (1-13C), provide consistent and valuable estimates of whole-body amino acid kinetics. fao.org By combining breath ¹³CO₂ measurements with the analysis of tracer enrichment in plasma, it is possible to determine the components of whole-body amino acid flux, which include the rates of amino acid incorporation into protein (synthesis), their release from protein breakdown, and their oxidation. fao.orgplos.org

Research has applied the ¹³C-TBT to investigate alterations in tryptophan metabolism in various conditions. For instance, a study on patients with major depressive disorder (MDD) demonstrated increased catabolic turnover of tryptophan. The results showed significantly higher cumulative recovery of ¹³CO₂, a larger area under the curve for ¹³CO₂ excretion, and a higher maximal excretion rate in patients with MDD compared to control subjects, indicating an accelerated whole-body tryptophan turnover. nih.govresearchgate.net

Table 1: Results of L-[1-¹³C]Tryptophan Breath Test in Patients with Major Depressive Disorder (MDD) vs. Controls. nih.govresearchgate.net
ParameterMDD Patients (n=18) (Mean ± SD)Control Subjects (n=24) (Mean ± SD)P-value
Cumulative Recovery Rate (CRR₀₋₁₈₀; %)1.57 ± 0.681.02 ± 0.500.004
Area Under the Curve (AUC; %*min)147.1 ± 72.190.9 ± 53.60.008
Maximal Δ¹³CO₂ (Cₘₐₓ; %)1.49 ± 0.720.93 ± 0.520.002
Time to Cₘₐₓ (Tₘₐₓ; min)92.8 ± 36.393.8 ± 34.0>0.05

Quantification of Protein Synthesis in Specific Tissues and Cell Lines

Beyond whole-body measurements, L-Tryptophan (1-13C) can be used to quantify protein synthesis rates in specific tissues and cell lines. The fundamental principle involves administering the labeled tracer and subsequently measuring its rate of incorporation into newly synthesized proteins within the tissue or cells of interest. This is achieved by isolating proteins from the sample, hydrolyzing them back into amino acids, and measuring the enrichment of L-Tryptophan (1-13C) using mass spectrometry.

Tryptophan is an essential amino acid necessary for protein synthesis, and its availability can be a rate-limiting factor. cuny.edufrontiersin.org Studies have shown that modulating tryptophan levels can directly impact protein synthesis rates in various tissues and cells.

For example, research using an immortalized bovine mammary epithelial (MAC-T) cell line investigated the effects of L-Tryptophan supplementation on milk protein synthesis. nih.gov The study found that supplementing the cell culture medium with L-Tryptophan stimulated the expression of genes centrally involved in the regulation of protein synthesis, such as the mammalian target of rapamycin (B549165) (mTOR) and ribosomal protein S6 (RPS6). nih.gov Proteomic analysis revealed a significant alteration in the cellular proteome, with numerous proteins involved in protein synthesis and energy metabolism being upregulated. nih.gov This demonstrates that L-Tryptophan availability directly influences the protein synthesis machinery at a cellular level.

Table 2: Effect of L-Tryptophan Supplementation (0.9 mM) on Protein Synthesis Pathways in Bovine Mammary (MAC-T) Cells. nih.gov
FindingObservation
Proteome Regulation51 proteins upregulated, 59 proteins downregulated
Key Gene ExpressionStimulated β-casein, mTOR, and RPS6 mRNA expression (p < 0.05)
Affected Metabolic PathwaysStimulated glycolysis, pentose (B10789219) phosphate (B84403) pathway, and ATP synthesis
Optimal Protein SecretionPeak extracellular protein observed at 48 hours of incubation

While direct tissue-specific protein synthesis studies in humans have more commonly used other labeled amino acids like L-[ring-¹³C₆]-Phenylalanine, the methodology is directly transferable. plos.org Such studies have successfully quantified protein synthesis rates in diverse tissues like muscle, tendon, cartilage, and bone by measuring tracer incorporation. plos.org Kinetic models of tryptophan metabolism have also been developed to predict tissue-specific fluxes, suggesting that the relative rate of protein synthesis is a significant component of tryptophan's metabolic fate in tissues like the brain and liver. nih.gov These approaches underscore the potential for using L-Tryptophan (1-13C) to gain deeper insights into the regulation of protein synthesis within specific tissues under various physiological and pathological conditions.

Advanced Analytical Techniques for L Tryptophan 1 13c Tracer Studies

Mass Spectrometry (MS) Based Approaches for Isotopic Enrichment Profiling

Mass spectrometry (MS) is a cornerstone technique in metabolic studies utilizing stable isotopes like L-Tryptophan (1-13C). ckisotopes.comeurisotop.com It offers high sensitivity and specificity for the detection and quantification of isotopically labeled compounds and their metabolic products. eurisotop.com By measuring the mass-to-charge ratio of ions, MS can distinguish between molecules containing the heavier 13C isotope and their unlabeled counterparts, enabling the calculation of isotopic enrichment.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for measuring the isotopic abundance of L-tryptophan and its metabolites. researchgate.net In this technique, volatile derivatives of the analytes are separated by gas chromatography before being introduced into the mass spectrometer. This separation step is crucial for resolving complex biological mixtures and reducing matrix effects.

GC-MS has been instrumental in determining the 13C-labeling patterns of various metabolites, providing insights into intracellular metabolic fluxes. researchgate.net For instance, in studies of amino acid metabolism, GC-MS analysis of proteinogenic amino acids derived from cells grown with 13C-labeled substrates allows for the detailed mapping of metabolic pathways. nih.gov The chemical compound may be modified with agents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or tert-butyldimethylsilyl-chloride (TBDMS) prior to GC-MS analysis to increase volatility.

A key advantage of GC-MS is its ability to provide information on the positional distribution of isotopes within a molecule through the analysis of fragmentation patterns. This level of detail is critical for elucidating the specific enzymatic reactions involved in a metabolic pathway.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for analyzing L-tryptophan and its metabolites in biological samples. diva-portal.orgmdpi.com This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A significant advantage of LC-MS/MS is that it often does not require the chemical derivatization of analytes, which can be a necessary step in GC-MS. diva-portal.org

In a typical LC-MS/MS workflow, the sample is first separated by an LC column. The eluting compounds are then ionized, and a specific precursor ion (e.g., the molecular ion of a tryptophan metabolite) is selected in the first mass analyzer. This precursor ion is then fragmented, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and reduces background noise.

LC-MS/MS is widely used to quantify the concentrations of tryptophan and its various metabolites, such as kynurenine (B1673888), kynurenic acid, and xanthurenic acid, in biological fluids like serum and plasma. mdpi.com The technique is sensitive enough to detect these metabolites even at low physiological concentrations. mdpi.com In tracer studies with L-Tryptophan (1-13C), LC-MS/MS can accurately measure the isotopic enrichment in both the parent compound and its downstream metabolites, providing a dynamic view of tryptophan metabolism. researchgate.net

Analytical TechniqueSample PreparationKey Advantages
GC-MS Derivatization often required to increase volatility. Provides detailed information on isotopic labeling patterns and positional isomers. researchgate.net
LC-MS/MS Often requires minimal sample preparation; direct injection is possible. diva-portal.orgHigh sensitivity and specificity for a wide range of metabolites without derivatization. diva-portal.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Abundance Measurement

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules. isotope.comchemie-brunschwig.ch In the context of L-Tryptophan (1-13C) tracer studies, NMR is particularly valuable for determining the precise location of the 13C label within a molecule. scielo.br

13C-NMR spectroscopy directly detects the 13C nucleus, allowing for the unambiguous identification of the labeled carbon atom in L-tryptophan and its metabolites. hmdb.caresearchgate.net The chemical shift of a 13C nucleus is highly sensitive to its local chemical environment, meaning that each carbon atom in a molecule has a unique resonance frequency. researchgate.net This property enables researchers to pinpoint the exact position of the 13C label.

For example, in studies where L-Tryptophan (1-13C) is used, the 13C-NMR spectrum will show a significantly enhanced signal for the carboxyl carbon (C1), confirming the specific labeling. researchgate.net As this labeled carbon is incorporated into various metabolites, 13C-NMR can be used to track its journey through different metabolic pathways. This technique has been used to analyze the incorporation of 13C-labeled tryptophan into other molecules, providing direct evidence of metabolic conversion. researchgate.net

Beyond metabolic tracing, L-Tryptophan (1-13C) is utilized in NMR-based studies to probe the structure and dynamics of biomolecules like proteins. chemie-brunschwig.chckisotopes.com By selectively incorporating 13C-labeled tryptophan into a protein, researchers can use NMR to study the local environment and dynamics of that specific residue. anu.edu.au

This approach is particularly useful for studying large proteins where spectra from uniformly labeled samples can be overly complex and difficult to interpret. nih.gov Techniques such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to obtain high-resolution spectra of the labeled tryptophan residues, providing insights into protein folding, ligand binding, and conformational changes. anu.edu.au The introduction of the 13C isotope can also be used to measure relaxation parameters, which provide information about the mobility of the tryptophan residue within the protein structure. rsc.org

NMR TechniqueInformation GainedApplication in L-Tryptophan (1-13C) Studies
13C-NMR Precise location of the 13C label. hmdb.caresearchgate.netConfirms specific labeling of L-Tryptophan (1-13C) and tracks the labeled carbon through metabolic pathways. researchgate.net
1H-13C HSQC Correlation between a proton and its directly attached carbon. anu.edu.auProvides high-resolution structural and dynamic information about the labeled tryptophan residue in a protein. anu.edu.au

13C-NMR for Atom-Specific Labeling Patterns

Spectroscopic and Breath Test Methodologies for Metabolic Tracing

Spectroscopic methods and breath tests offer non-invasive or minimally invasive ways to trace the metabolism of L-Tryptophan (1-13C) in vivo. researchgate.netnih.govresearchgate.net These techniques are particularly valuable in clinical research, where they can be used to assess metabolic function in human subjects. nih.gov

The 13C-Tryptophan Breath Test (13C-TBT) is a prime example of this methodology. researchgate.netnih.govresearchgate.netnih.gov In this test, an individual ingests a dose of L-Tryptophan (1-13C). nih.gov The labeled tryptophan is then metabolized in the body. One of the major catabolic routes for tryptophan is the kynurenine pathway, which accounts for over 90% of its breakdown. researchgate.net A key step in this pathway involves the conversion of 3-hydroxyanthranilic acid, which releases the carboxyl group of the original tryptophan molecule as carbon dioxide (CO2). nih.gov

If the ingested tryptophan is labeled at the C1 position (the carboxyl carbon), the exhaled CO2 will be enriched with 13CO2. researchgate.netnih.gov The ratio of 13CO2 to 12CO2 in the breath can be measured over time using isotope ratio mass spectrometry (IRMS) or infrared (IR) spectroscopy. eurisotop.comnih.gov An increase in this ratio indicates the rate of tryptophan catabolism through the kynurenine pathway. nih.govresearchgate.netnih.gov

The 13C-TBT has been used to investigate alterations in tryptophan metabolism in various conditions. For instance, studies have shown that patients with major depressive disorder exhibit a significantly higher rate of 13CO2 exhalation in the breath test compared to healthy controls, suggesting an increased catabolism of tryptophan along the kynurenine pathway. nih.govnih.gov

Test ParameterDescriptionSignificance
Cumulative Recovery Rate (CRR) The total percentage of the ingested 13C dose recovered as 13CO2 in the breath over a specific time period (e.g., 180 minutes). nih.govReflects the overall extent of tryptophan catabolism via the kynurenine pathway. nih.gov
Area Under the Curve (AUC) The area under the curve of the change in 13CO2 concentration over time. nih.govProvides a measure of the total amount of 13C metabolized and exhaled. nih.gov
Maximum Concentration (Cmax) The peak change in 13CO2 concentration in the breath. nih.govIndicates the maximum rate of tryptophan catabolism. nih.gov

Computational and Modeling Frameworks for L Tryptophan 1 13c Research

Stoichiometric Model Development for Metabolic Networks

The foundation of metabolic flux analysis lies in the development of a stoichiometric model. This model is a mathematical representation of the complete set of metabolic reactions known to occur in an organism. nih.gov It is built upon the fundamental principle of mass conservation, ensuring that for each metabolite in the network, the rate of production equals the rate of consumption at steady state. nih.gov

The model is typically represented as a stoichiometric matrix (S), where each row corresponds to a specific metabolite and each column represents a reaction. asm.org The entries in the matrix are the stoichiometric coefficients of the metabolites in each reaction. These models can range in scale from small, core networks focusing on central carbon metabolism to comprehensive, genome-scale metabolic models (GEMs) that encompass thousands of reactions. nih.govplos.orgbiorxiv.org For instance, GEMs for organisms like Escherichia coli and Corynebacterium glutamicum, which are relevant to L-tryptophan production, have been developed to predict metabolic capabilities. plos.orgbiorxiv.org

The primary purpose of a stoichiometric model is to define the "solution space," which contains all possible distributions of metabolic fluxes that are consistent with the stoichiometric constraints of the network. ucsd.edu By applying further constraints based on experimental conditions, these models become powerful tools for predicting metabolic phenotypes. pnas.org

Isotopic Network Models and Isotopomer Analysis

While stoichiometric models define the possible, isotopic network models help to pinpoint the actual metabolic fluxes occurring in vivo. This is achieved through isotope-assisted metabolic flux analysis (iMFA), a technique that uses substrates labeled with stable isotopes, such as L-Tryptophan (1-¹³C). nih.gov The labeled carbon atom acts as a tracer, and its journey through the metabolic network provides detailed information about pathway activity. nih.gov

To interpret the experimental data, the stoichiometric model is augmented with an isotopomer model. Isotopomers are molecules that are identical in chemical formula but differ in the positional arrangement of their isotopes. nih.gov For a given metabolite with 'n' carbon atoms, there are 2ⁿ possible isotopomers. nih.gov The isotopomer model mathematically describes the transfer of specific carbon atoms from substrates to products for every reaction in the network. nih.gov

When cells are fed L-Tryptophan (1-¹³C), the labeled carbon is incorporated into various downstream metabolites. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) are used to measure the mass isotopomer distributions (MIDs) of these metabolites. plos.org An MID represents the relative abundance of each isotopomer for a particular metabolite, providing a detailed fingerprint of metabolic activity that can be used to quantify fluxes. nih.govplos.org

Table 1: Key Concepts in Isotopic Modeling

TermDefinitionRelevance to L-Tryptophan (1-13C) Research
Isotope An atom with the same number of protons but a different number of neutrons.¹³C is a stable (non-radioactive) isotope of carbon used as a tracer.
Isotopologue Molecules that differ only in their isotopic composition (e.g., ¹²C-glucose vs. ¹³C-glucose).MS can distinguish between isotopologues based on their mass difference. nih.gov
Isotopomer Isomers with isotopic atoms at different positions (e.g., 1-¹³C-glucose vs. 2-¹³C-glucose).Analyzing isotopomer distributions provides detailed information on which pathways are active. nih.gov
Mass Isotopomer Distribution (MID) The vector representing the fractional abundance of all mass isotopologues of a metabolite.This is the primary experimental data used to constrain flux analysis models. plos.org

Data Integration and Statistical Validation of Flux Estimates

The accuracy of any computational model is dependent on the quality of the data used to build and constrain it. Modern metabolic modeling integrates multiple "omics" datasets—such as genomics, transcriptomics, and metabolomics—to create more comprehensive and predictive models. ucsd.edu For L-Tryptophan (1-¹³C) research, key data inputs include the uptake rate of the labeled substrate, secretion rates of metabolic byproducts, and the MIDs of intracellular metabolites. biorxiv.org

Statistical validation is a crucial final step to ensure the reliability of the estimated fluxes. This process involves assessing the "goodness of fit" between the fluxes predicted by the model and the experimentally measured data. A common approach is the chi-squared (χ²) test, which quantifies the deviation between the simulated MIDs (from the model) and the measured MIDs (from the experiment). plos.org

A significant challenge in this field is accounting for measurement uncertainty and avoiding modeling pitfalls like overfitting (creating an overly complex model) or underfitting (using a model that is too simple). plos.org Advanced strategies, such as validation-based model selection, have been proposed to address this. This method involves splitting the experimental data into two independent sets: an "estimation" set used to fit the model and a "validation" set used to test its predictive accuracy. This approach helps to select a model structure that is robust and provides more reliable flux estimates. plos.org

Methodological Considerations and Experimental Design in L Tryptophan 1 13c Tracer Studies

Selection of Optimal Isotopic Labeling Strategies and Tracers

The choice of an isotopic labeling strategy is fundamental to designing a tracer study, as it dictates which metabolic pathways can be monitored. The position of the stable isotope within the L-tryptophan molecule determines when and how the label is detected as the molecule is metabolized.

For L-tryptophan, labeling the carboxyl group carbon (C1) with carbon-13, creating L-tryptophan (1-13C), is a common and effective strategy for investigating the kynurenine (B1673888) pathway. nih.govresearchgate.net Over 90% of dietary tryptophan that is not used for protein synthesis is catabolized via this pathway. researchgate.net The initial and rate-limiting enzymes in this pathway, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), convert tryptophan to kynurenine. nih.gov The ¹³C label from L-tryptophan (1-13C) is released as ¹³CO₂ during the conversion of 3-hydroxy-L-kynurenine (3-OH-KYN) to 3-hydroxyanthranilic acid (3HAA). nih.govresearchgate.net This released ¹³CO₂ can be non-invasively measured in exhaled breath, providing a direct index of whole-body tryptophan catabolism through this specific segment of the kynurenine pathway. nih.govnih.gov A key advantage of this specific label is that ¹³CO₂ is not produced during the synthesis of other metabolites like kynurenic acid or xanthurenic acid, allowing for selective observation of the kynurenine-NAD pathway. nih.govresearchgate.net

Alternative labeling strategies are employed for different research questions. For instance, selective labeling of the tryptophan side chain can be achieved using precursors like indole (B1671886). portlandpress.com For broader metabolic flux analysis or studies where the entire molecule's fate is of interest, fully labeled L-tryptophan, such as L-Tryptophan-¹³C₁₁,¹⁵N₂, is utilized. medchemexpress.com The selection between position-specific and uniform labeling depends entirely on the metabolic questions being addressed. sigmaaldrich.com Studies have also emphasized the importance of using the L-isomer of tryptophan for tracer studies to accurately reflect physiological metabolism, as the metabolism of D-tryptophan can differ significantly. nih.gov

Optimization of Tracer Administration and Sampling Protocols

The protocol for administering the L-tryptophan (1-13C) tracer and the subsequent collection of biological samples must be meticulously optimized to ensure accurate data. Oral administration is a common, non-invasive method used in human studies. nih.govnih.gov

To maintain a physiological fed state and achieve a metabolic steady state, a protocol involving multiple small meals can be employed. researchgate.net For example, in some studies, participants receive a standardized meal divided into equal portions and consumed hourly. researchgate.net The L-tryptophan (1-13C) tracer is then administered at specific intervals after the meals begin. researchgate.net To accelerate the achievement of an isotopic steady state in the body's bicarbonate pool, a priming dose of sodium bicarbonate (NaH¹³CO₃) is often administered before the labeled tryptophan. researchgate.netresearchgate.net

Sampling protocols are designed to capture the dynamic changes in the tracer and its metabolites. In studies using breath tests, breath samples are collected at frequent, defined intervals after the tracer is ingested. nih.gov A typical protocol might involve collecting samples every 10 to 30 minutes for a total period of up to 3 or 4 hours. nih.govclinicaltrials.gov In addition to breath, blood and urine samples are often collected to provide a more comprehensive metabolic picture. clinicaltrials.gov Plasma can be analyzed for the concentrations of tryptophan and its various metabolites, while urine analysis can provide data on excreted metabolites. nih.govclinicaltrials.gov

The following table outlines a sample experimental protocol for a L-tryptophan (1-13C) breath test study.

ParameterDescriptionRationale
Subject State Overnight fast (10-12 hours)To establish a baseline metabolic state before the study begins.
Tracer L-[1-¹³C]tryptophanThe ¹³C at the C1 position is released as ¹³CO₂ via the kynurenine pathway, allowing for breath analysis. nih.govresearchgate.net
Priming Dose NaH¹³CO₃Administered before the tracer to prime the body's bicarbonate pool and facilitate reaching an isotopic steady state more quickly. researchgate.net
Administration Route OralA non-invasive and practical method for human studies. nih.gov
Dietary Control Standardized meals given hourlyHelps to achieve and maintain a physiological fed state and metabolic equilibrium during the study. researchgate.netresearchgate.net
Breath Sampling Collected in bags at 10, 15, 20, 30, 45, 60, 90, 120, 150, and 180 minutes post-tracerProvides a time-course of ¹³CO₂ exhalation to calculate kinetic parameters like Cmax and AUC. nih.gov
Blood Sampling Collected at baseline and potentially at the end of the studyAllows for measurement of plasma tryptophan and metabolite concentrations via LC-MS. nih.gov
Urine Sampling Collected before and after tracer administrationEnables analysis of labeled metabolites excreted in urine. clinicaltrials.gov

Ensuring Isotopic Steady-State or Controlled Dynamic Conditions in Research Models

A core principle in many tracer studies is the achievement of an isotopic steady state. osti.gov This state is reached when the rate of appearance of the isotope in a specific metabolic pool equals its rate of disappearance, resulting in constant isotopic enrichment over time. nih.gov Achieving this state is critical for accurately calculating metabolic fluxes and turnover rates. nih.govmdpi.com

Several strategies are used to achieve an isotopic steady state. A common method is the prime-constant dose technique. nih.gov This involves administering an initial larger "priming" dose of the tracer to rapidly fill the metabolic pool, followed by a "constant" administration (either through continuous infusion or repeated smaller oral doses) to maintain the steady-state concentration. researchgate.netnih.gov The ratio of the priming dose to the constant dose must be carefully calculated based on the pool size and turnover rate of the substrate being studied. nih.gov

In studies involving oral administration, providing the tracer and nutrients in small, repeated meals is an effective way to approximate a constant infusion and help achieve and maintain a steady state. researchgate.net Verification that a steady state has been reached is done by analyzing multiple consecutive samples (e.g., breath or plasma) collected during the latter part of the study period. If the isotopic enrichment in these samples remains constant, a steady state is considered to have been achieved. researchgate.netmdpi.com For example, a study might define steady state as the enrichment of ¹³CO₂ remaining constant in at least the last three breath samples. researchgate.net The time required to reach isotopic steady state can vary depending on the metabolite; for instance, free amino acids and fatty acids may require a longer incubation time than organic acids. mdpi.com

Challenges in Sample Preparation and Analytical Data Acquisition

The analysis of L-tryptophan and its ¹³C-labeled metabolites is fraught with challenges that begin with sample preparation and extend to analytical data acquisition. Tryptophan is an inherently unstable amino acid, particularly susceptible to degradation during the harsh conditions of sample preparation, such as acid or alkaline hydrolysis used to break down proteins. researchgate.netfrontiersin.org This degradation can lead to inaccurate quantification. To mitigate this, antioxidants like ascorbic acid are often added during alkaline hydrolysis to protect tryptophan from oxidative loss, significantly improving its recovery. frontiersin.org

Another significant challenge, particularly when analyzing blood (plasma or serum) samples, is the "matrix effect." rsc.orgresearchgate.net Biological matrices are complex and contain numerous compounds, such as proteins and phospholipids (B1166683), that can interfere with the analysis. researchgate.net These interfering substances can cause ion suppression or enhancement in mass spectrometry, leading to variability and inaccuracy in the measurement of the target analytes. rsc.orgresearchgate.net Effective sample preparation is therefore critical. Common strategies include:

Protein Precipitation: Using solvents like acetonitrile (B52724) to remove the bulk of proteins from the sample. researchgate.net

Phospholipid Removal: Employing specific techniques to eliminate phospholipids, which are a major source of matrix effects. researchgate.net

Solid-Phase Extraction (SPE): A technique used to clean up the sample and concentrate the analytes of interest, separating them from interfering compounds.

Once samples are prepared, they are typically analyzed using highly sensitive analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common methods for detecting and quantifying L-tryptophan (1-13C) and its metabolites. nih.govcrimsonpublishers.com These methods can separate the various compounds in the sample and measure their mass-to-charge ratio, allowing for the differentiation and quantification of the ¹³C-labeled isotopologues from their unlabeled counterparts. crimsonpublishers.com The use of an internal standard, such as a tryptophan molecule labeled with multiple heavy isotopes (e.g., ¹³C and ¹⁵N), is crucial for accurate quantification, as it helps to correct for both sample loss during preparation and variations in instrument response. frontiersin.org

The table below summarizes key challenges and mitigation strategies in the analysis of L-tryptophan (1-13C).

ChallengeDescriptionMitigation Strategy
Analyte Instability Tryptophan is prone to degradation during sample processing, especially protein hydrolysis. frontiersin.orgUse of antioxidants (e.g., ascorbic acid) during alkaline hydrolysis. frontiersin.org
Matrix Effects Interference from other molecules in the biological sample (e.g., phospholipids in plasma) causing ion suppression/enhancement in MS. rsc.orgresearchgate.netProtein precipitation with solvents; specific phospholipid removal steps; solid-phase extraction (SPE). researchgate.net
Low Concentrations Metabolites of interest may be present at very low levels in biological samples.Use of sensitive analytical instruments like LC-MS/MS; sample concentration steps. rsc.org
Quantification Accuracy Variability in sample preparation and instrument performance can affect accuracy.Use of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-Tryptophan) to normalize results. frontiersin.org
Isotopologue Separation Differentiating between the labeled (¹³C) and unlabeled (¹²C) forms of tryptophan and its metabolites.High-resolution mass spectrometry (HRMS) provides the mass accuracy needed to resolve different isotopologues. rsc.orgcrimsonpublishers.com

Emerging Research Frontiers for L Tryptophan 1 13c Isotopic Tracers

Integration with Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics)

The integration of data from L-Tryptophan (1-13C) tracer studies with other 'omics' disciplines—transcriptomics, proteomics, and metabolomics—is providing a more holistic, systems-level understanding of cellular and organismal physiology. By combining these datasets, researchers can connect changes in gene expression (transcriptome) and protein levels (proteome) with functional metabolic pathway activity (metabolome/fluxome) revealed by the tracer. nih.gov

This multi-omics approach is powerful for elucidating the mechanisms behind various conditions. For example, studies have combined these data streams to investigate the role of tryptophan metabolism in non-small-cell lung cancer, chronic obstructive pulmonary disease, and the effects of exercise on muscle tissue. creative-proteomics.comnih.gov In such studies, L-Tryptophan (1-13C) is administered to a biological system (e.g., cell culture, animal model), and the incorporation of the 13C label into downstream metabolites is measured using mass spectrometry. ioc.ee This metabolomics data reveals the activity of specific pathways, such as the kynurenine (B1673888) or serotonin (B10506) pathways. nih.gov Simultaneously, analyses of the transcriptome and proteome can identify which enzymes and regulatory proteins involved in these pathways are up- or down-regulated, providing a direct link between genetic regulation and metabolic function. nih.govescholarship.org

This integrated analysis helps to:

Identify Regulatory Hubs: Pinpoint key genes and proteins that control metabolic shifts in tryptophan pathways under different conditions.

Uncover Disease Mechanisms: Reveal how disruptions in gene expression or protein function lead to the metabolic imbalances in tryptophan pathways seen in various diseases. nih.govanu.edu.au

Validate Functional Consequences: Confirm that observed changes in the transcriptome or proteome result in actual changes in metabolic flux.

The table below summarizes representative studies that integrate different omics data with tryptophan metabolism analysis.

Research AreaOmics Data IntegratedKey Findings Related to Tryptophan MetabolismOrganism/System
Non-Small-Cell Lung Cancer (NSCLC)Transcriptomics, MetabolomicsIdentified correlations between differentially expressed genes and accumulated metabolites in pathways including aminoacyl-tRNA biosynthesis, which involves L-Tryptophan. creative-proteomics.comHuman A549 Cells
Exercise PhysiologyProteomics, Metabolomics, TranscriptomicsRevealed that the differential metabolite L-tryptophan and the protein Aco2 jointly regulate the 2-oxocarboxylic acid metabolic pathway in muscle tissue post-exercise. Mouse Model
Drought Tolerance in PlantsTranscriptomics, Proteomics, MetabolomicsShowed that drought stress activates the branched-chain pathway involved in tryptophan accumulation, contributing to auxin production. nih.govAgropyron mongolicum (Plant)
Gastric CancerGenomics, TranscriptomicsConstructed a comprehensive multi-omics analysis of tryptophan metabolism-related genes to predict prognosis and immune infiltration. nih.govHuman Patients (Data Analysis)

Development of Novel Biosensors and Quantitative Imaging Approaches for Tryptophan Dynamics

A significant frontier is the development of tools to visualize and quantify tryptophan dynamics in real-time within living cells and organisms. While mass spectrometry is the gold standard for measuring metabolite concentrations from extracts, it lacks spatial and high temporal resolution.

Quantitative Imaging with Isotopic Labels: Advanced imaging techniques are emerging that can directly visualize the metabolic fate of isotopically labeled compounds.

Raman Microscopy: This label-free imaging technique provides chemical fingerprints of molecules. When combined with stable isotope probing (SIP), known as Raman-SIP, it can detect the incorporation of 13C from labeled tryptophan into biomass. The C-C and C=C bond vibrations of aromatic amino acids like tryptophan produce distinct peaks in the Raman spectrum. researchgate.net Incorporation of 13C causes a predictable red-shift in these peaks, allowing for the visualization and quantification of metabolic activity at the single-cell level. escholarship.orgresearchgate.net

NMR-based Imaging and Spectroscopy: While not a microscopic imaging technique in the traditional sense, in vivo Magnetic Resonance Spectroscopy (MRS) using 13C-labeled substrates allows for the non-invasive, real-time measurement of metabolite production in specific tissues, particularly the brain. biorxiv.org By administering L-Tryptophan (1-13C), researchers can track its conversion into metabolites like kynurenine and serotonin, providing a window into brain biochemistry. nih.gov

The table below highlights key features of these emerging technologies.

TechnologyPrincipleKey AdvantageRelevance to L-Tryptophan (1-13C)
FRET Biosensors (e.g., GRIT)Tryptophan binding to a sensor protein causes a conformational change, altering the energy transfer between two fluorescent proteins. nih.govReal-time, quantitative measurement of tryptophan concentration in living cells and specific organelles. nih.govnih.govProvides dynamic context for metabolic flux data obtained from parallel 13C tracer experiments.
Raman-SIPVibrational spectroscopy detects a red-shift in Raman peaks of biomolecules (e.g., proteins) when 12C is replaced by 13C. researchgate.netLabel-free, single-cell, spatially resolved imaging of metabolic activity. nih.govDirectly visualizes the incorporation of the 13C label from tryptophan into cellular components.
In Vivo 13C MRSNMR detects the 13C nucleus, allowing for non-invasive quantification of 13C-labeled metabolites in a defined volume (voxel) of tissue. wikipedia.orgNon-invasive, real-time measurement of metabolic pathways in vivo, particularly in the brain. nih.govDirectly tracks the metabolic fate of L-Tryptophan (1-13C) through different pathways in intact organisms.

Advanced In Vivo and Ex Vivo Tracer Methodologies

Building on traditional tracer studies, advanced methodologies are being developed to probe tryptophan metabolism with greater sophistication in whole organisms (in vivo) and in tissue samples that preserve cellular architecture (ex vivo).

In Vivo Methodologies: A prominent in vivo method is the L-[1-13C]Tryptophan Breath Test (13C-TBT) . researchgate.netresearchgate.net In this non-invasive procedure, a subject ingests a dose of L-Tryptophan (1-13C). The metabolism of tryptophan through the kynurenine pathway eventually cleaves the 1-carboxyl group, releasing the labeled carbon as 13CO2, which is then exhaled. researchgate.net By measuring the ratio of 13CO2 to 12CO2 in the breath over time, researchers can quantify the whole-body catabolic rate of tryptophan via this pathway. researchgate.net This test has shown significant clinical potential as a biomarker for detecting increased tryptophan-kynurenine metabolism in conditions like major depressive disorder. researchgate.netresearchgate.net

Other advanced in vivo approaches include dynamic metabolic flux analysis (MFA) and in vivo 13C Magnetic Resonance Spectroscopy (MRS) . Dynamic MFA uses computational models to quantify time-varying metabolic fluxes following the administration of a 13C tracer, providing a more detailed picture of metabolic regulation than steady-state analysis. nih.govfrontiersin.org In vivo 13C MRS allows for the non-invasive monitoring of L-Tryptophan (1-13C) metabolism directly within tissues like the brain, offering insights into neuroenergetics and neurotransmitter synthesis. nih.govwikipedia.org

Ex Vivo Methodologies: To bridge the gap between in vitro cell culture and complex in vivo systems, ex vivo tissue slice analysis using stable isotopes has been refined. nih.gov This technique, sometimes called Stable Isotope Resolved Metabolomics (SIRM), uses fresh, thin slices of tissue (e.g., from a biopsy) that are kept viable in a culture medium containing a labeled nutrient like L-Tryptophan (1-13C). escholarship.orgnih.gov This approach preserves the three-dimensional cellular architecture and cell-cell interactions of the original tissue, providing a more physiologically relevant context than monolayer cell cultures. It allows for direct assessment of tissue-specific metabolism and the effects of therapeutic agents, eliminating the confounding systemic influences present in a whole organism. nih.govrsc.org This method is particularly valuable for comparing the metabolic profiles of cancerous and adjacent non-cancerous tissues from the same patient. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.